Structural and Physical State Differentiation: Meta- vs. Para-Substituted Isomers
3,3'-Dioctyldiphenylamine is a meta-substituted isomer, in contrast to the more common para-substituted 4,4'-dioctyldiphenylamine (DODPA) . While not a direct performance comparison, this structural difference is fundamental. The physical state of the 3,3'-isomer is often described as a viscous liquid or a low-melting solid, whereas 4,4'-dioctyldiphenylamine (p,p'-DODPA) is typically a solid at room temperature . This difference arises directly from the symmetry of the molecule; the 3,3'-isomer is less symmetrical, which inhibits crystallization and lowers its melting point, leading to a liquid physical state. This is a critical differentiator for formulators requiring a liquid antioxidant for easier handling and blending, especially in low-temperature environments.
| Evidence Dimension | Physical State at Room Temperature |
|---|---|
| Target Compound Data | Viscous liquid / Low-melting solid |
| Comparator Or Baseline | 4,4'-Dioctyldiphenylamine (CAS 101-67-7): Solid |
| Quantified Difference | Target compound is liquid at room temperature, while comparator is solid. |
| Conditions | Observed physical properties from commercial and scientific descriptions |
Why This Matters
A liquid antioxidant simplifies formulation blending and eliminates the need for heating or solvent use, directly impacting manufacturing efficiency and cost.
